2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propanenitrile
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Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is an organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane ring imparts unique reactivity and stability to the molecule, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile typically involves the borylation of an appropriate aromatic precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium acetate, sodium carbonate
Solvents: Tetrahydrofuran (THF), toluene
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism by which 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile exerts its effects is primarily through its role as a boron-containing reagent in cross-coupling reactions. The dioxaborolane ring facilitates the formation of carbon-carbon bonds by providing a stable boron center that can undergo transmetalation with palladium catalysts. This process involves the transfer of the boron-bound group to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the nitrile group, making it less versatile in certain synthetic applications.
2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom, which can influence reactivity and stability.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a hydroxyl group, providing different reactivity compared to the nitrile group.
Uniqueness
The presence of the nitrile group in 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanenitrile imparts unique reactivity, allowing for further functionalization and the synthesis of a broader range of compounds. This makes it a valuable intermediate in both academic and industrial research.
Properties
Molecular Formula |
C15H20BNO2 |
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Molecular Weight |
257.14 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile |
InChI |
InChI=1S/C15H20BNO2/c1-11(10-17)12-7-6-8-13(9-12)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1-5H3 |
InChI Key |
OOUJEKQQOYAPSM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)C#N |
Origin of Product |
United States |
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